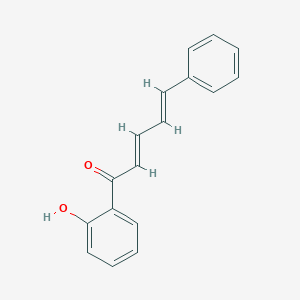

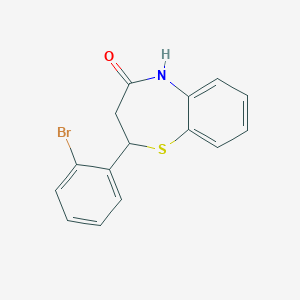

(S)-1-(ナフタレン-2-イル)エタンアミン

概要

説明

“(S)-1-(Naphthalen-2-yl)ethanamine” is used in asymmetric synthesis . It is also used in the preparation of thiourea compounds using chiral amine, which is used as a bifunctional catalyst for the Strecker and nitro-Michael reactions .

Synthesis Analysis

The compound can be synthesized using a chiral stationary phase including isopropyl-functionalized CF6 . The process involves the use of methanol, acetic acid, triethylamine, and acetonitrile .Molecular Structure Analysis

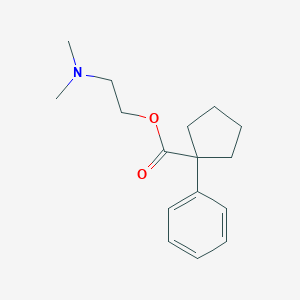

The molecular formula of “(S)-1-(Naphthalen-2-yl)ethanamine” is C12H13N . Its molecular weight is 171.24 .Chemical Reactions Analysis

The compound is used in the liquid chromatographic separation of enantiomeric primary amines . Acetonitrile, THF, dioxane, and ethyl acetate were tested as organic modifiers to the mobile phase .Physical And Chemical Properties Analysis

The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is 0.201 mg/ml .科学的研究の応用

医薬品化学

医薬品化学において、(S)-(-)-1-(2-ナフチル)エチルアミンは、エナンチオ富化されたアザアリールメチルアミン誘導体の合成のための貴重なキラルビルディングブロックです . これらの化合物は、高い特異性と活性を有する医薬品を創製する可能性があることから重要です。この化合物を用いたエナンチオ選択的パラジウム触媒によるベンジル化プロセスは、良好な収率と高いエナンチオ選択性で様々なアザアリール基を生成することができ、これは新規医薬品の開発にとって重要です。

材料科学

(S)-(-)-1-(2-ナフチル)エチルアミンは、亜鉛2,3-ナフタロシアニンなどの新規近赤外吸収材料の合成において役割を果たします . これらの材料は、その独特の光学および電気化学的特性により、有機エレクトロニクスおよび光起電デバイスにおいて応用されています。かさ高い2-ナフチル基は、これらのデバイスの効率にとって不可欠な近赤外領域での強い吸収に貢献しています。

環境科学

環境科学において、この化合物は、センシングや光線力学療法に潜在的な応用を持つナフタロシアニン錯体の合成に使用されます . 酸化によって可逆的な色の変化を起こすことができるため、これらの錯体は、特定の汚染物質や環境条件の変化を検出できる環境センサーの開発にとって興味深いものです。

分析化学

分析化学は、物質の検出と定量のための新しい分析方法の開発において、(S)-(-)-1-(2-ナフチル)エチルアミンを使用することから恩恵を受けています . この化合物の誘導体は、クロマトグラフィー技術における標準または試薬として使用でき、分析手順の精度と感度を向上させます。

薬理学

薬理学的研究では、様々な生物活性を試験できるエナンチオ富化された化合物の創製に、(S)-(-)-1-(2-ナフチル)エチルアミンが使用されます . 合成された化合物の立体選択的特性は、薬物-受容体相互作用の研究において特に重要であり、新しい治療薬の発見につながる可能性があります。

有機合成

有機合成において、この化合物は、高いエナンチオ選択性を持つキラル分子を生成するための不斉合成法で使用されます . 合成された分子の立体化学を制御する能力は、所望の物理的および化学的特性を持つ物質を生成するために不可欠です。

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S)-1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYYLCXQKCYQX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360915 | |

| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3082-62-0 | |

| Record name | (-)-1-(2-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is (S)-1-(Naphthalen-2-yl)ethanamine used in chiral separations?

A: (S)-1-(Naphthalen-2-yl)ethanamine can be incorporated as a chiral selector in stationary phases for separating enantiomers, which are molecules that are mirror images of each other. For instance, a study successfully utilized (S)-NEA as a post-polymerization functionalization agent on a poly(carboxyethyl acrylate-co-ethylene glycol dimethacrylate) monolith. [ [] https://www.semanticscholar.org/paper/d18ba72c8a0910f8cad60cfd9899fb22d4786f05] This modification allowed for the separation of both chiral and achiral compounds in reversed-phase capillary electrochromatography due to the presence of both chiral and achiral interaction sites on the modified stationary phase.

Q2: What is the role of (S)-1-(Naphthalen-2-yl)ethanamine in spin-polarized light-emitting diodes?

A: (S)-NEA can act as a chiral cation in the development of core-shell perovskite quantum dots (QDs) for spin-LEDs. [ [] https://www.semanticscholar.org/paper/aad657f07d332da7907345c6f2891bfee931a883 ] When incorporated as a 2D chiral perovskite shell on an achiral 3D inorganic perovskite core, it induces a spin selectivity effect. This means that the spin state of charge carriers is influenced as they pass through the chiral shell, ultimately leading to the emission of circularly polarized light. This technology holds promise for applications in areas like 3D displays and magnetic recording.

Q3: Can (S)-1-(Naphthalen-2-yl)ethanamine differentiate between chiral molecules?

A: Yes, research suggests that (S)-1-(Naphthalen-2-yl)ethanamine exhibits selectivity in its interactions with chiral molecules. Specifically, a study employing density functional theory (DFT) calculations revealed that an asymmetric pyrenyl uranyl-salophen receptor, incorporating (S)-NEA, showed a significantly higher binding affinity for (R)-1-(2-naphthyl)ethylamine compared to its (S)-enantiomer. [ [] https://www.semanticscholar.org/paper/e778689eec0f8e34fcb4f13dcabbde9510f25282 ] This selective recognition ability has implications for various applications, including chiral sensing and asymmetric catalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)

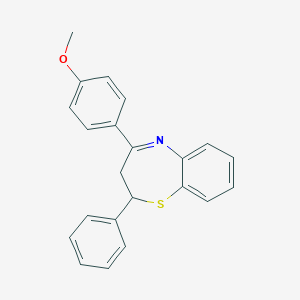

![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)

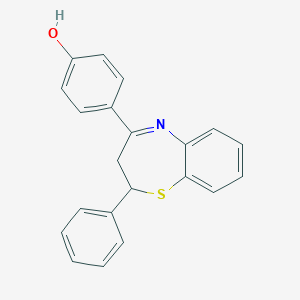

![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)

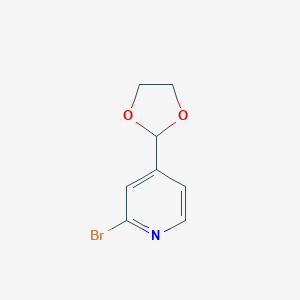

![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)